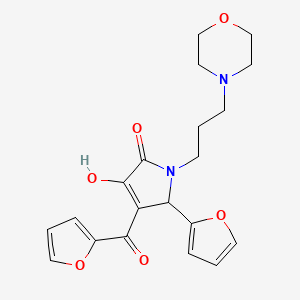
4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c23-18(15-5-2-11-28-15)16-17(14-4-1-10-27-14)22(20(25)19(16)24)7-3-6-21-8-12-26-13-9-21/h1-2,4-5,10-11,17,24H,3,6-9,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKIGAMHEGTBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.36 g/mol. The structure features two furan rings and a morpholinopropyl side chain, which may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis in cancer cells, as demonstrated in vitro.
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of this compound. In vitro tests have revealed effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes related to disease processes. For example, it may act as an inhibitor for certain kinases involved in cancer progression, thereby slowing down tumor growth and proliferation.
Case Studies
- Antitumor Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent activity.
- Antimicrobial Activity : Another investigation assessed the compound's effects against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL.
- Enzyme Inhibition : The compound was evaluated for its inhibitory effects on GSK-3β, an enzyme implicated in various cancers and neurodegenerative diseases. Kinetic studies revealed a competitive inhibition pattern with a Ki value of 25 nM.
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/Ki Value | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | 15 µM | Study A |
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Study B |
| Enzyme Inhibition | GSK-3β | Ki = 25 nM | Study C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


